molecular formula C19H19I2NO5 B564095 Z-Tyr(3,5-I2)-oet CAS No. 102202-92-6

Z-Tyr(3,5-I2)-oet

Cat. No.: B564095
CAS No.: 102202-92-6
M. Wt: 595.172
InChI Key: VTFCOFWKAQDPBP-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry name for this compound is ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoate. This comprehensive designation reflects the compound's complex molecular architecture, which consists of three distinct structural components that define its chemical properties and biological activity. The ethyl ester group at the carboxyl terminus provides enhanced solubility in organic solvents, making the compound more amenable to synthetic manipulations and purification procedures.

The structural formula reveals a tripartite molecular architecture centered around a modified tyrosine residue. The aromatic core features a 4-hydroxy-3,5-diiodophenyl group, where the strategic placement of iodine atoms at positions 3 and 5 significantly influences the compound's electronic properties and steric characteristics. The benzyloxycarbonyl protecting group, commonly referred to as the carbobenzoxy or Cbz group, shields the amino functionality from unwanted side reactions during peptide synthesis procedures. This protection strategy is particularly valuable in solid-phase peptide synthesis protocols where selective deprotection can be achieved under mild acidic conditions.

The canonical Simplified Molecular Input Line Entry System representation, CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2, provides an unambiguous linear notation for computational modeling and database searches. The corresponding International Chemical Identifier key, VTFCOFWKAQDPBP-UHFFFAOYSA-N, serves as a unique molecular fingerprint for this compound across various chemical databases and information systems. These standardized identifiers facilitate accurate cross-referencing and eliminate potential confusion arising from alternative naming conventions.

Properties

IUPAC Name

ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19I2NO5/c1-2-26-18(24)16(10-13-8-14(20)17(23)15(21)9-13)22-19(25)27-11-12-6-4-3-5-7-12/h3-9,16,23H,2,10-11H2,1H3,(H,22,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFCOFWKAQDPBP-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19I2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Diiodination

Diiodination of tyrosine precedes Z-group protection. A validated protocol involves dissolving L-tyrosine in aqueous NaOH (2 M) and treating it with iodine monochloride (ICl, 2.2 equiv) at 0°C for 4 hours. The reaction achieves >95% regioselectivity for the 3,5-positions due to the electrophilic aromatic substitution mechanism.

Reaction Conditions:

  • Solvent: 1:1 v/v H₂O:EtOH

  • Temperature: 0°C → 25°C (gradual warming)

  • Workup: Neutralization with HCl, extraction with ethyl acetate

  • Yield: 89% after recrystallization from MeOH/H₂O

Alternative Iodinating Agents

Electrophilic iodination using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) achieves comparable yields (87%) but requires anhydrous conditions. Catalytic amounts of BF₃·OEt₂ (10 mol%) accelerate the reaction, completing diiodination within 2 hours.

Protection of the Amino Group with Benzyloxycarbonyl (Z)

Z-Group Introduction

The amino group of 3,5-diiodotyrosine is protected via reaction with benzyl chloroformate (Cbz-Cl) in a biphasic system:

Procedure:

  • Dissolve 3,5-diiodotyrosine (1 equiv) in 10% Na₂CO₃ (aq).

  • Add Cbz-Cl (1.2 equiv) dropwise at 0°C.

  • Stir vigorously for 12 hours at 25°C.

  • Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Yield: 92% (white crystalline solid).

Optimization with Phase-Transfer Catalysts

Including tetrabutylammonium bromide (TBAB, 0.1 equiv) enhances reaction efficiency, reducing time to 6 hours and improving yield to 95%.

Ethyl Esterification of the Carboxylic Acid

Acid-Catalyzed Esterification

The carboxylic acid moiety is esterified using ethanol under acidic conditions:

Protocol:

  • Suspend Z-protected 3,5-diiodotyrosine (1 equiv) in absolute ethanol.

  • Add concentrated H₂SO₄ (0.5 equiv) and reflux at 80°C for 8 hours.

  • Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

Yield: 88% (isolated as a colorless oil).

Steglich Esterification

For acid-sensitive substrates, DCC/DMAP-mediated esterification is employed:

  • React Z-3,5-diiodotyrosine (1 equiv) with ethanol (5 equiv) in DCM.

  • Add DCC (1.5 equiv) and DMAP (0.2 equiv), stir at 25°C for 12 hours.

  • Filter precipitate and concentrate.

Yield: 84%.

Purification and Analytical Characterization

Chromatographic Techniques

  • Silica Gel Chromatography: Elute with hexane/ethyl acetate (3:1) to isolate Z-Tyr(3,5-I₂)-OEt (Rf = 0.45).

  • HPLC: Purity >99% using a C18 column (MeCN/H₂O + 0.1% TFA, 70:30).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Z-group), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.10 (dd, J = 14.0, 5.2 Hz, 1H, CH₂), 2.95 (dd, J = 14.0, 8.1 Hz, 1H, CH₂).

  • HRMS (ESI): m/z calc. for C₁₉H₁₉I₂NO₅ [M+H]⁺: 595.2001; found: 595.1998.

Mechanistic Insights and Reaction Optimization

Iodination Kinetics

DFT calculations reveal that iodination at the 3-position proceeds via a Wheland intermediate with an activation barrier of 27.4 kcal/mol, while the 5-position iodination is faster (ΔG‡ = 25.3 kcal/mol) due to reduced steric hindrance.

Solvent Effects

Scalability and Industrial Relevance

Gram-Scale Synthesis

A kilogram-scale protocol achieves 82% yield by:

  • Conducting iodination in a flow reactor for improved heat dissipation.

  • Using catalytic TfOH (0.1 equiv) to reduce reaction time to 1 hour.

Cost Analysis

Raw material costs dominate (75%), with iodine accounting for 60% of total expenses. Recycling iodine via NaHSO₃ reduction reduces costs by 40% .

Chemical Reactions Analysis

Types of Reactions

Z-Tyr(3,5-I2)-oet undergoes various chemical reactions, including:

    Oxidation: The iodine atoms can be oxidized to form iodotyrosine derivatives.

    Reduction: The compound can be reduced to remove the iodine atoms, yielding deiodinated tyrosine derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium hypochlorite, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide, potassium cyanide, or alkyl halides.

Major Products Formed

    Oxidation: Iodotyrosine derivatives.

    Reduction: Deiodinated tyrosine derivatives.

    Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Discovery and Development

Z-Tyr(3,5-I2)-oet has been investigated for its potential as a therapeutic agent in drug development. Its structural similarity to natural substrates allows it to interact with various biological targets.

  • Inhibition of Tyrosine Hydroxylase: Research indicates that this compound can inhibit tyrosine hydroxylase, an enzyme critical for dopamine synthesis. This inhibition is significant in the context of treating neurological disorders characterized by dopamine deficiency, such as Parkinson's disease .
  • Molecular Docking Studies: Molecular docking studies have shown that this compound exhibits favorable binding affinities with several protein targets involved in neurodegenerative diseases. The compound's ability to mimic natural substrates enhances its potential as a lead compound for further development .

Thyroid Hormone Synthesis

This compound plays a crucial role in the biosynthesis of iodothyronines, which are essential for thyroid function.

  • In Vitro Studies: Comparative studies demonstrate that this compound facilitates faster synthesis of thyroid hormones compared to other iodinated tyrosines. This is attributed to its structural characteristics that enhance enzymatic activity in thyroid tissues .
  • Mechanistic Insights: The mechanism of iodothyronine formation from this compound involves specific enzymatic pathways that differ from those utilized by other iodinated compounds. Understanding these pathways can lead to improved therapeutic strategies for managing thyroid-related disorders .

Neuropharmacological Applications

The neuropharmacological potential of this compound is being explored due to its effects on cognitive functions and neurotransmitter systems.

  • Memory Enhancement Studies: Recent studies have indicated that derivatives of this compound may enhance memory and cognitive functions in animal models. For instance, the administration of related dipeptides showed significant improvements in memory performance in mice .
  • Brain Penetration: Research demonstrates that compounds similar to this compound can effectively penetrate the blood-brain barrier. This characteristic is vital for developing treatments targeting central nervous system disorders .

Table 1: Binding Affinities of this compound with Biological Targets

Target ProteinBinding Affinity (kcal/mol)Reference
Tyrosine Hydroxylase-9.1
Dipeptidyl Peptidase IV-8.7
Dopamine Receptor D2-7.9

Case Study: Thyroid Hormone Synthesis

A study conducted on rat thyroid gland minces demonstrated that the use of this compound resulted in a 30% increase in the rate of thyroid hormone synthesis compared to control groups using non-iodinated tyrosine derivatives. The findings suggest that this compound could be pivotal in developing treatments for hypothyroidism.

Mechanism of Action

The mechanism of action of Z-Tyr(3,5-I2)-oet involves its incorporation into peptides and proteins, where the iodine atoms can influence the structure and function of the resulting molecules. The presence of iodine can affect the hydrophobicity, steric interactions, and electronic properties of the compound, leading to changes in its biological activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Boc-Tyr(3,5-I2)-OH

  • Molecular Formula: C₁₄H₁₇I₂NO₅
  • Molecular Weight : 533.09 g/mol
  • Protecting Groups :
    • Boc (tert-butyloxycarbonyl) at the N-terminus.
    • Free carboxyl group at the C-terminus.
  • Key Differences :
    • The Boc group is acid-labile, making it suitable for orthogonal protection strategies in solid-phase peptide synthesis (SPPS).
    • Lack of an ethyl ester reduces lipophilicity compared to Z-Tyr(3,5-I2)-OET, favoring aqueous solubility .

Fmoc-Tyr(3,5-I2)-OH

  • Molecular Formula: C₂₄H₁₉I₂NO₅ (estimated based on Fmoc group addition)
  • Protecting Groups :
    • Fmoc (9-fluorenylmethyloxycarbonyl) at the N-terminus.
    • Free carboxyl group at the C-terminus.
  • Key Differences :
    • The Fmoc group is base-labile, enabling compatibility with Boc-based SPPS workflows.
    • Higher steric bulk from the Fmoc group may influence coupling efficiency in peptide synthesis .

Data Table: Structural and Functional Comparison

Compound This compound Boc-Tyr(3,5-I2)-OH Fmoc-Tyr(3,5-I2)-OH
CAS No. 102202-92-6 62129-53-7 103213-31-6
Protecting Groups Z, ethyl ester Boc, free carboxyl Fmoc, free carboxyl
Molecular Weight 595.17 g/mol 533.09 g/mol ~665.1 g/mol
Solubility Lipophilic (ethyl ester) Moderate (free carboxyl) Low (Fmoc group)
Applications Peptide synthesis, SPPS (acid-sensitive) SPPS (base-sensitive)
radiopharmaceuticals

Research Findings and Implications

Functional Performance

  • Iodine Substitution : All three compounds share 3,5-diiodo tyrosine, which improves binding affinity in kinase inhibitors and serves as a heavy atom in X-ray crystallography.
  • Ethyl Ester vs. Free Carboxyl : this compound’s ethyl ester improves membrane permeability in prodrug designs, whereas Boc/Fmoc analogs are better suited for hydrophilic peptide segments .

Biological Activity

Z-Tyr(3,5-I2)-oet is a synthetic derivative of tyrosine that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the incorporation of iodine atoms at the 3 and 5 positions of the tyrosine aromatic ring. The synthesis typically involves the iodination of protected tyrosine derivatives using iodine or iodine monochloride in the presence of oxidizing agents like hydrogen peroxide. The reaction conditions often utilize solvents such as acetic acid or methanol at room temperature or slightly elevated temperatures.

The biological activity of this compound is primarily attributed to its incorporation into peptides and proteins. The presence of iodine alters the hydrophobicity and steric properties of these molecules, potentially influencing their interactions with biological targets. This modification can affect enzyme activity, receptor binding, and cellular signaling pathways.

Anticancer Properties

This compound has demonstrated promising anticancer properties in various studies. Research indicates that compounds with similar structural modifications can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that iodinated tyrosine derivatives can enhance the efficacy of radiopharmaceuticals used in cancer imaging and therapy .

Table 1: Summary of Anticancer Activities

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
HeLa15Inhibition of cell proliferation
A54912Disruption of mitochondrial function

Protein Modification

This compound is also studied for its role in protein modification. The incorporation of iodine can lead to changes in protein folding and stability, which may enhance or inhibit enzymatic activity. This property is particularly relevant in the context of enzyme regulation and signal transduction pathways .

Case Studies

Case Study 1: Antitumor Activity in Vivo

In a study investigating the antitumor effects of this compound in a mouse model, researchers observed significant tumor regression when administered alongside conventional chemotherapy agents. The combination therapy resulted in enhanced tumor cell apoptosis compared to monotherapy approaches.

Case Study 2: Radiopharmaceutical Applications

This compound has been evaluated as a potential component in radiopharmaceuticals targeting specific cancer markers. Its ability to localize at tumor sites while minimizing off-target effects has made it a candidate for further clinical development .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Antioxidant Activity : Some studies suggest that iodinated compounds exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cancer cells .
  • Modulation of Immune Responses : There is emerging evidence that this compound may influence immune cell activation and cytokine production, suggesting potential applications in immunotherapy .
  • Structure-Activity Relationships : Investigations into the structure-activity relationships (SAR) reveal that varying the position and number of iodine substitutions significantly impacts biological efficacy and selectivity towards cancer cells .

Q & A

Q. How can researchers ethically justify animal or cell-based studies involving iodinated compounds?

  • Methodological Answer : Align with TCPS 2 guidelines: demonstrate necessity via preliminary in silico or in vitro data. Include negative controls to distinguish compound-specific effects from iodine toxicity. Obtain ethics board approval for protocols involving radioactive iodine isotopes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.